N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as ethanesulfonyl, furan, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include 2,6-dimethylphenylamine, ethanesulfonyl chloride, and various substituted pyrimidines. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions, such as:
- 2,4-Diaminopyrimidine
- 5-Fluorouracil
- 6-Mercaptopurine
Uniqueness
N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H30N4O4S |
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Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-ethylsulfonyl-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C28H30N4O4S/c1-5-37(34,35)28-29-16-24(26(31-28)27(33)30-25-20(3)8-6-9-21(25)4)32(18-23-10-7-15-36-23)17-22-13-11-19(2)12-14-22/h6-16H,5,17-18H2,1-4H3,(H,30,33) |
InChI Key |
KJPMDWRKAHGXFN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC=C2C)C)N(CC3=CC=C(C=C3)C)CC4=CC=CO4 |
Origin of Product |
United States |
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